2-Ethanimidoyl-6-ethylaniline

Description

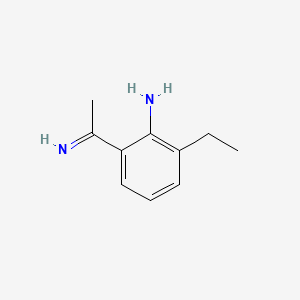

Structure

2D Structure

3D Structure

Properties

CAS No. |

148121-17-9 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.236 |

IUPAC Name |

2-ethanimidoyl-6-ethylaniline |

InChI |

InChI=1S/C10H14N2/c1-3-8-5-4-6-9(7(2)11)10(8)12/h4-6,11H,3,12H2,1-2H3 |

InChI Key |

DANNHLPYEHMEPI-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1N)C(=N)C |

Synonyms |

Benzenamine, 2-ethyl-6-(1-iminoethyl)- |

Origin of Product |

United States |

Contextualization Within Aromatic Imine and Aniline Chemistry

To understand the significance of 2-Ethanimidoyl-6-ethylaniline, one must first appreciate its heritage from two major families of organic compounds: anilines and aromatic imines.

Aniline (B41778) Chemistry: Aniline, the simplest aromatic amine (C₆H₅NH₂), is a cornerstone of industrial and synthetic chemistry. wikipedia.org It serves as a versatile precursor for a vast array of products, including dyes, polymers like polyurethanes, and pharmaceuticals. wikipedia.org The amino group (—NH₂) on the benzene (B151609) ring makes the ring "electron-rich," which means it readily undergoes electrophilic aromatic substitution reactions. wikipedia.org This high reactivity is fundamental to its utility as a building block. wikipedia.orgbeilstein-journals.org Furthermore, the nitrogen atom's lone pair of electrons allows anilines to function as bases and as ligands in coordination chemistry.

Aromatic Imine Chemistry: Imines are compounds containing a carbon-nitrogen double bond (C=N). wikipedia.org When this functional group is part of a conjugated system involving an aromatic ring, they are termed aromatic imines, often referred to as Schiff bases. mdpi.comnih.gov This C=N bond is pivotal, making imines valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds, such as quinolines and β-lactams. wikipedia.org The imine nitrogen is mildly basic and can be protonated to form iminium salts. wikipedia.org Aromatic imines are also studied for their applications in materials science, where their electronic and optical properties can be finely tuned. mdpi.comnih.gov

This compound is a hybrid molecule, possessing the aniline's substituted aromatic ring and primary amino group, alongside the imine functionality of the ethanimidoyl group. This duality suggests a rich and complex reactivity profile, combining the characteristics of both parent classes.

Significance of the Ethanimidoyl Moiety in Contemporary Chemical Research

The ethanimidoyl group, a specific type of imidoyl group, is defined by the structure CH₃–C=N–. While less common than the broader imine category, the imidoyl functional group is a key player in specialized areas of organic synthesis.

Imidoyl radicals and related species like imidoyl chlorides are recognized as highly useful synthetic intermediates. benthamdirect.comwikipedia.org They are particularly valuable in the construction of complex nitrogen-containing heterocycles, such as indoles, quinolines, and phenanthridines, through cyclization and cascade reactions. benthamdirect.comresearchgate.net The reactivity of the imidoyl group allows it to serve as a precursor to other functional groups, including carbonyl compounds and amides. researchgate.net

In the context of coordination chemistry, molecules containing the ethanimidoyl group have been investigated as ligands for transition metals. For example, related structures like 2-(N-Aryl ethanimidoyl) phenol (B47542) have been used to synthesize iron complexes, where the imine nitrogen participates in coordinating the metal center. researchgate.net The electronic properties and steric bulk of the substituents on the ethanimidoyl group can influence the geometry and subsequent reactivity of the resulting metal complexes. researchgate.net

Structural Framework Considerations in Organic Synthesis and Coordination Chemistry

The specific arrangement of functional groups in 2-Ethanimidoyl-6-ethylaniline—an aniline (B41778) nitrogen and an imine nitrogen held in a fixed ortho relationship on a benzene (B151609) ring—makes it a compelling target for two major fields of chemistry.

Organic Synthesis: The molecule is a bifunctional precursor. The presence of two distinct nitrogen nucleophiles (the primary amine and the imine) opens pathways for constructing complex heterocyclic systems. The ortho-substitution pattern, with the ethyl and ethanimidoyl groups flanking the amino group, introduces significant steric hindrance. This can be exploited to direct reactions to specific positions and to control the stereochemical outcome of synthetic transformations. The molecule could be a key starting material for synthesizing fused-ring systems that are otherwise difficult to access. beilstein-journals.orguou.ac.inacs.org

Coordination Chemistry: The aniline and imine nitrogens are perfectly positioned to act as a bidentate (two-toothed) ligand, capable of chelating to a single metal atom to form a stable ring structure. mdpi.com Such N,N-bidentate ligands are of paramount importance in catalysis. mdpi.commdpi.com The steric bulk provided by the ortho-ethyl group and the methyl group on the imine function creates a defined "pocket" around the coordinated metal. This steric environment is crucial for controlling the activity and selectivity of catalysts in processes like olefin polymerization or asymmetric synthesis. mdpi.comacs.org

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 148121-17-9 |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| Canonical SMILES | CCC1=C(C(=C)N)C=CC=C1N |

Theoretical and Computational Chemistry Studies of 2 Ethanimidoyl 6 Ethylaniline

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool used to predict the reactive behavior of a molecule. The MEP map of 2-Ethanimidoyl-6-ethylaniline reveals the distribution of electron density and highlights regions susceptible to electrophilic and nucleophilic attack.

In computational studies of similar aniline (B41778) derivatives, Density Functional Theory (DFT) has been employed to map the MEP. thaiscience.info These maps typically show negative potential regions, rich in electrons, localized around electronegative atoms, indicating sites for electrophilic attack. Conversely, positive potential areas, which are electron-deficient, are associated with hydrogen atoms and are prone to nucleophilic attack. For this compound, the nitrogen atoms of the aniline and imidoyl groups would be expected to be primary sites for electrophilic interaction, a common characteristic observed in aromatic amines. thaiscience.info The MEP analysis thus provides a predictive framework for understanding the molecule's interaction with other chemical species.

Spectroscopic Property Prediction and Validation

Computational methods offer powerful means to predict and interpret the spectroscopic properties of molecules, which can then be validated against experimental data.

Theoretical vibrational frequency calculations are instrumental in assigning the various vibrational modes observed in infrared (IR) and Raman spectra. For aniline and its derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to reproduce experimental vibrational frequencies with high accuracy. researchgate.netresearchgate.net These calculations allow for the detailed assignment of each vibrational band to specific molecular motions, such as stretching, bending, and rocking of the various functional groups. For this compound, this would include the characteristic N-H stretching of the aniline group, C=N stretching of the imidoyl group, and various aromatic C-H and C-C vibrations. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. researchgate.net This analysis provides insights into the electronic transitions occurring within the molecule upon absorption of light. For aromatic compounds like this compound, the transitions are typically of the π → π* and n → π* type. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule. For aniline derivatives, ab initio and DFT methods have demonstrated good accuracy in predicting proton and carbon chemical shifts, although deviations can occur, particularly for protons attached to nitrogen due to factors like hydrogen bonding and exchange phenomena. modgraph.co.uk Comparing the predicted chemical shifts with experimental data is a powerful tool for confirming the molecular structure of this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of molecules is a critical aspect of their chemical behavior. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule.

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules containing functional groups like the imidoyl group in this compound. This compound can potentially exist in different tautomeric forms, such as the enamine and imine forms. Computational studies can be used to calculate the relative energies of these tautomers to determine the most stable form under different conditions. clockss.org The study of potential energy surfaces provides a detailed map of the energy landscape for isomerization processes, identifying transition states and energy barriers for interconversion. These theoretical investigations are crucial for understanding the dynamic behavior and reactivity of this compound. modgraph.co.uk

Rotational Barriers and Molecular Flexibility

The molecular flexibility of a compound like this compound is largely determined by the energy barriers to rotation around its single bonds. Computational chemistry provides powerful tools to investigate these rotational barriers, offering insights into the molecule's conformational preferences and dynamic behavior. The rotation around the C(aryl)-N bond in substituted anilines, for instance, is a well-studied phenomenon that offers a pertinent comparison.

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the energy profile as a function of the dihedral angle of a specific bond. benthamdirect.com The energy difference between the most stable conformation (the minimum) and the transition state for rotation (the maximum) defines the rotational barrier. semanticscholar.orgxjournals.com

In para-substituted anilines, the rotational barrier around the C-NH2 bond has been shown to be a reliable quantum mechanical measure of π-conjugation. semanticscholar.orgmedjchem.com A higher rotational barrier often correlates with increased electronic delocalization between the amino group and the aromatic ring. researchgate.net Factors that influence this barrier include:

Electronic Effects: Electron-withdrawing or donating groups on the aniline ring can significantly alter the electronic delocalization and thus the rotational barrier. semanticscholar.orgresearchgate.net For example, a study on 84 electron-withdrawing groups in the para-position of aniline found a strong correlation between the rotational barrier and properties like the shortening of the C-NH2 bond and the flattening of the NH2 group. semanticscholar.orgxjournals.com

Steric Hindrance: The presence of bulky substituents, such as the ethyl group in the ortho position of the target molecule, can introduce steric strain that affects the preferred conformation and the energy required for rotation.

While no specific data exists for this compound, a hypothetical computational study would likely focus on the rotation around the C(aryl)-N bond and the C(aryl)-C(ethyl) bond. The results would be presented in a potential energy surface scan, similar to the illustrative data for a generic substituted aniline shown below.

Table 1: Illustrative Calculated Rotational Barrier Data for a Substituted Aniline

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 0.00 (Minimum) |

| 30 | 1.52 |

| 60 | 4.35 |

| 90 | 5.80 (Maximum) |

| 120 | 4.35 |

| 150 | 1.52 |

Note: This data is illustrative and not specific to this compound.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in laser technology, telecommunications, and optical data processing. nih.gov Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, can exhibit strong NLO responses. Aromatic imines with donor-acceptor groups are promising candidates for NLO materials. nih.gov

Computational quantum chemistry is a key tool for predicting and understanding the NLO properties of molecules. nih.gov These studies typically involve the calculation of:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO properties, such as second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to third-order NLO effects.

For a molecule to have a significant first hyperpolarizability (β), it must possess a large intramolecular charge transfer (ICT) character, often achieved by connecting an electron-donating group (D) and an electron-accepting group (A) through a π-conjugated bridge (D-π-A). nih.govmdpi.com In a study of N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline, the strong electron-donating dimethylamine (B145610) group and the strong electron-accepting nitro group resulted in a small energy gap (2.8 eV) and very high predicted NLO behavior. nih.gov

DFT calculations using specific functionals, such as CAM-B3LYP, are often employed to compute these NLO parameters. nih.govmdpi.com The results can guide the synthesis of new materials with enhanced NLO properties.

Table 2: Illustrative Calculated NLO Properties for a D-π-A Aromatic Imine

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 8.5 | Debye |

| Polarizability (α) | 35.2 x 10⁻²⁴ | esu |

Note: This data is illustrative and not specific to this compound.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules pack in the solid state is governed by a complex interplay of intermolecular interactions, leading to the formation of a supramolecular assembly. nih.gov Understanding these interactions is crucial for crystal engineering and designing materials with desired properties. Computational methods are increasingly used to predict and rationalize the self-assembly of organic molecules. rsc.orgmdpi.com

Key intermolecular interactions that would be relevant for this compound include:

Hydrogen Bonding: The N-H group of the imine and the N-H of the aniline (if present in a tautomeric form or as a primary amine precursor) can act as hydrogen bond donors, while the nitrogen atom of the imine can act as an acceptor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can play a significant role in the crystal packing.

C-H···π Interactions: The ethyl and methyl groups can interact with the π-systems of neighboring molecules.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal structure. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates, allowing for a detailed mapping of close contacts.

For example, studies on related structures have shown that C—H⋯O hydrogen bonds and nitro⋯π(arene) interactions can mediate three-dimensional supramolecular assemblies. benthamdirect.com The prediction of how molecules will self-assemble often involves a combination of quantum mechanics to accurately describe the interactions and molecular dynamics simulations to explore possible packing arrangements. rsc.org This computational approach can help identify the most likely and stable crystal structures. nih.govmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Catalytic Applications and Mechanistic Studies

Design of 2-Ethanimidoyl-6-ethylaniline and its Complexes as Catalyst Precursors

The design of catalyst precursors based on this compound involves the strategic synthesis of the ligand and its subsequent complexation with various metal centers. The electronic and steric properties of the ligand, characterized by the ethanimidoyl and ethyl groups on the aniline (B41778) backbone, are pivotal in determining the catalytic activity and selectivity of the resulting metal complexes.

Homogeneous Catalysis Research

In the realm of homogeneous catalysis, this compound serves as a versatile ligand for a range of metal ions, creating soluble catalysts that are highly active in various organic transformations. The research in this area focuses on synthesizing and characterizing these metal complexes to understand their structural and electronic properties, which in turn dictate their catalytic behavior. The solubility of these complexes in common organic solvents allows for catalysis to occur in a single phase, facilitating catalyst-substrate interaction and often leading to high efficiency and selectivity under mild reaction conditions.

Heterogeneous Catalysis Research (e.g., ligand immobilization)

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, research has been directed towards the heterogenization of this compound-based catalysts. A primary strategy involves the immobilization of the ligand or its metal complexes onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy recovery and reuse. The choice of support material and the method of immobilization are critical factors that influence the stability, activity, and longevity of the resulting heterogeneous catalyst. The development of such systems is crucial for their application in continuous-flow reactions and more sustainable chemical processes nih.govnih.gov.

Exploration of Catalytic Reaction Mechanisms

Understanding the mechanisms of catalytic reactions is fundamental to the rational design of more efficient catalysts. For complexes of this compound, mechanistic studies are crucial to elucidate the role of the metal center and the ligand in activating substrates and facilitating chemical transformations.

Oxidation Reactions (e.g., cyclohexane oxidation)

Complexes derived from Schiff base ligands are known to be effective catalysts for various oxidation reactions. The oxidation of cyclohexane to cyclohexanol and cyclohexanone, key intermediates in the production of nylon, is a significant industrial process nih.govgoogle.com. Metal complexes of ligands structurally related to this compound have been investigated for their ability to catalyze this transformation, often utilizing environmentally benign oxidants like hydrogen peroxide researchgate.netresearchgate.net. Mechanistic studies in this area aim to identify the active oxidizing species and understand the reaction pathways, which can involve radical or non-radical mechanisms depending on the metal center and reaction conditions mdpi.com. The selectivity towards either cyclohexanol or cyclohexanone is a key aspect of these investigations researchgate.net.

Reduction Reactions

While the search results did not provide specific examples of this compound complexes in reduction reactions, the broader class of Schiff base metal complexes has been explored for catalytic reductions. For instance, the reduction of nitroarenes to anilines is an important transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals nih.gov. Catalytic systems for such reductions often involve metal nanoparticles or complexes that can activate reducing agents like sodium borohydride (B1222165) or hydrazine hydrate nih.gov. The design of this compound complexes for these reactions would focus on creating a metal center with appropriate redox properties to facilitate the electron transfer steps required for the reduction process.

Polymerization Catalysis

The application of late transition metal complexes with nitrogen-based ligands in olefin polymerization has been a significant area of research. Iron and cobalt complexes with 2,6-bis(imino)pyridyl ligands, which share structural similarities with complexes of this compound, are highly active catalysts for ethylene polymerization unam.mxmdpi.com. These catalysts, when activated by cocatalysts like methylaluminoxane (MAO), can produce polyethylene with varying molecular weights and microstructures seahipublications.org. Research on catalysts derived from aniline derivatives, such as 2,6-dimethylaniline and 2,4,6-trimethylaniline, has demonstrated their potential in producing polymeric products seahipublications.orgresearchgate.net. The steric and electronic properties of the aniline-based ligand play a crucial role in determining the catalyst's activity, the polymer's molecular weight, and its branching characteristics.

Carbon-Carbon and Carbon-Heteroatom Bond Formation

There is no available information in the searched scientific literature regarding the use of this compound as a catalyst or ligand in reactions forming carbon-carbon or carbon-heteroatom bonds.

Kinetics and Thermodynamics of Catalytic Processes

Reaction Rate Determination

No studies determining the reaction rates of catalytic processes involving this compound were found.

Activation Energy and Transition State Analysis

There is no available data on the activation energy or transition state analysis for any catalytic reaction mediated by this compound.

Catalyst Recycling and Reusability Studies

No research has been published detailing the recycling or reusability of catalysts derived from or incorporating the this compound structure.

Advanced Research Applications in Materials Science and Interdisciplinary Chemistry

Precursors for Polymer Synthesis and Modification

Research into the utility of 2-Ethanimidoyl-6-ethylaniline as a precursor for polymer synthesis and modification is not documented in publicly available scientific literature. The potential of a compound in polymer science is often dictated by its reactive functional groups. While the aniline (B41778) and ethanimidoyl moieties suggest theoretical possibilities for polymerization, no studies have been published that explore this potential.

Monomer Design for Advanced Polymeric Materials

There is no available research describing the design or synthesis of advanced polymeric materials using this compound as a monomer. The scientific community has not reported on the incorporation of this specific compound into polymer chains to create materials with specialized thermal, mechanical, or electronic properties.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

No published studies were found detailing the use of this compound as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms in the aniline and ethanimidoyl groups could potentially act as coordination sites for metal ions; however, no research has been reported on the successful synthesis or characterization of such materials.

Chemosensor Development and Sensing Mechanisms

There is a lack of scientific literature regarding the application of this compound in the development of chemosensors. While aniline derivatives are sometimes explored for sensing applications, this specific compound has not been the subject of such investigations.

Design of Selective Probes for Metal Ions

Mechanism of Fluorescence Quenching or Enhancement

As there are no studies on the use of this compound in fluorescence-based sensing, there is no information available regarding its potential to cause fluorescence quenching or enhancement in the presence of analytes. The photophysical properties of this compound and its behavior in excited states remain uninvestigated in the context of sensing mechanisms.

Exploration in Advanced Materials Research

A comprehensive search for the application of this compound in advanced materials research yielded no specific findings. Its potential use in areas such as functional coatings, electronic materials, or specialized composites has not been explored in the available scientific literature.

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of available information specifically concerning the chemical compound “this compound” and its applications in the advanced research areas outlined in the user's request.

Searches for this compound in relation to semiconductor applications, nanomaterials synthesis, redox chemistry, artificial photosynthesis, and energy storage materials did not yield any specific research findings, data, or scholarly articles. The existing scientific literature focuses on related but structurally distinct compounds, such as 2-ethyl-6-methylaniline (B166961) and other aniline derivatives. However, per the user's strict instructions, information on these related compounds cannot be used to describe "this compound."

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The required sections on detailed research findings, data tables, and specific roles in the designated fields of materials science and interdisciplinary chemistry cannot be fulfilled based on the currently accessible scientific information.

Therefore, the request to generate an article focusing solely on "this compound" cannot be completed at this time due to the absence of relevant data in the public domain.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

Future research into 2-Ethanimidoyl-6-ethylaniline should prioritize the development of more efficient, sustainable, and scalable synthetic methodologies compared to traditional condensation reactions. Current methods often rely on stoichiometric acid catalysts and organic solvents, presenting opportunities for significant improvement.

Key areas for exploration include:

Green Chemistry Approaches: Investigation into benign reaction media, such as water or supercritical CO2, and the use of recyclable solid acid catalysts could drastically reduce the environmental footprint of the synthesis. mdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to significantly shorten reaction times, reduce side-product formation, and improve reaction yields. mdpi.com

Continuous Flow Synthesis: Developing a continuous flow process would enable safer, more controlled, and highly scalable production of the ligand, moving away from batch processing limitations.

Advanced Precursor Synthesis: Research could also focus on novel catalytic routes to produce the 2-ethyl-6-methylaniline (B166961) precursor, potentially adapting high-temperature, high-pressure ortho-selective alkylation techniques that utilize reusable catalysts to minimize waste. google.com

| Synthetic Strategy | Potential Catalyst | Anticipated Advantages | Research Focus |

|---|---|---|---|

| Green Synthesis | Zeolites, Montmorillonite Clay | Reduced waste, catalyst recyclability, use of benign solvents. mdpi.com | Optimization of reaction conditions in aqueous media. |

| Microwave-Assisted Synthesis | Acidic Resins | Drastic reduction in reaction time (minutes vs. hours), improved energy efficiency. mdpi.com | Kinetic studies and yield optimization. |

| Continuous Flow Synthesis | Immobilized Acid Catalysts | High scalability, improved safety and control, consistent product quality. | Reactor design and optimization of flow parameters. |

Expanding the Scope of Coordination Chemistry and Catalytic Applications

The structural characteristics of this compound, particularly its bulky ethyl group, make it a promising ligand for stabilizing various metal centers and creating unique catalytic environments. While analogous diimine ligands are known for olefin polymerization, future work should explore a broader spectrum of metals and applications. unam.mx

Prospective research includes:

Coordination to Diverse Metal Centers: Systematic studies involving coordination with a wide array of late transition metals (e.g., Pd, Ni, Cu, Rh) and earth-abundant metals (e.g., Fe, Co, Mn) could yield novel complexes with unique electronic and structural properties.

Exploration of New Catalytic Frontiers: These new complexes should be screened for activity in a variety of catalytic transformations beyond polymerization, such as C-H activation, cross-coupling reactions, and asymmetric catalysis. The steric bulk of the ligand is particularly suited for promoting challenging reductive elimination steps or inducing enantioselectivity.

Heterometallic Systems: The synthesis of coordination polymers or heterometallic complexes using this ligand could lead to materials with synergistic catalytic properties for multi-step reactions. researchgate.net

| Metal Center | Potential Complex Type | Target Catalytic Application | Rationale |

|---|---|---|---|

| Palladium (Pd) | (Ligand)PdCl2 | Suzuki and Heck Cross-Coupling | Bulky ligand can promote oxidative addition and reductive elimination. |

| Iron (Fe) / Cobalt (Co) | (Ligand)MCl2 | Olefin Oligomerization/Polymerization | Analogy to established Brookhart-type catalysts. unam.mx |

| Copper (Cu) / Rhodium (Rh) | (Ligand)MX | Asymmetric Hydrosilylation | Chiral variants of the ligand could induce high enantioselectivity. |

| Nickel (Ni) | (Ligand)NiBr2 | Kumada and Negishi Cross-Coupling | Effective for forming C-C bonds with organomagnesium/zinc reagents. |

Advanced Computational Modeling for Property Prediction and Mechanism Understanding

Computational chemistry offers a powerful, predictive tool for accelerating the development cycle of new ligands and catalysts. Future research should leverage advanced modeling to gain deep insights into the behavior of this compound and its metal complexes.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of metal complexes, assess their stability, and model reaction pathways. This allows for an in silico screening of potential catalysts before committing to laboratory synthesis.

Mechanism Elucidation: Computational modeling can map out the entire catalytic cycle for a given reaction, identifying transition states and rate-determining steps. This understanding is crucial for rationally designing more efficient catalysts.

Ligand Design: By modeling systematic variations of the this compound structure (e.g., modifying electronic substituents or steric bulk), researchers can predict how these changes will affect catalytic performance, guiding the synthesis of next-generation ligands.

Exploration of New Material Science Applications

The potential of this compound and its coordination compounds extends beyond catalysis into the realm of advanced materials. The ligand's rigid structure and ability to coordinate with emissive or electronically active metals suggest several avenues for future materials research. capitalresin.com

Promising areas of investigation are:

Organic Light-Emitting Diodes (OLEDs): Complexes with metals like platinum, iridium, or copper could exhibit phosphorescence, making them candidates for dopant materials in OLEDs.

Chemical Sensors: The imine functionality and the metal center could act as binding sites for specific analytes. Changes in the complex's optical or electronic properties upon binding could form the basis of a chemical sensor.

Porous Materials: The ligand could be used as a building block (linker) for creating Metal-Organic Frameworks (MOFs) or Porous Coordination Polymers. The resulting materials could have applications in gas storage, separation, or heterogeneous catalysis.

Integration with Emerging Technologies in Chemical Research

To maximize the discovery potential associated with this compound, its study should be integrated with emerging technologies that are revolutionizing chemical research. capitalresin.com

Future strategies should incorporate:

High-Throughput Screening (HTS): The use of automated, parallel synthesis and screening techniques would allow researchers to rapidly create a library of derivative ligands and test their corresponding metal complexes in hundreds of catalytic reactions simultaneously.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on experimental and computational data to build predictive models. capitalresin.com These models can forecast the catalytic activity or material properties of hypothetical new ligands based on the this compound scaffold, guiding research toward the most promising candidates and accelerating the pace of discovery.

Data-Driven Discovery: Systematically collecting and analyzing large datasets from both computational and experimental work will enable a deeper understanding of structure-property relationships, leading to more rational and efficient design of future chemical systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethanimidoyl-6-ethylaniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Synthetic Routes : Nucleophilic substitution or condensation reactions are commonly employed for analogous aromatic amines. For example, using a Schiff base formation strategy by reacting 6-ethylaniline with ethyl imidate derivatives under anhydrous conditions .

- Optimization Parameters :

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Use triethylamine (TEA) as a base to deprotonate intermediates and enhance nucleophilicity .

- Solvent : Anhydrous ethanol or tetrahydrofuran (THF) to minimize hydrolysis of reactive intermediates.

- Purity Control : Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography (≥95% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm) and imine protons (δ 8.0–8.5 ppm). Compare with computed spectra (DFT) for tautomer verification .

- IR Spectroscopy : Confirm C=N stretch (1650–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) to differentiate imidoyl groups from amides .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns. Cross-reference with predicted isotopic distributions .

Q. What are the key stability considerations for this compound under various storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the imidoyl group.

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis.

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- DFT Modeling : Optimize molecular geometry (B3LYP/6-311++G**) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .

- Reaction Pathway Simulation : Use transition-state theory (Gaussian 09) to model tautomerization kinetics (e.g., imine-enamine equilibria). Validate with experimental Arrhenius plots .

- Solvent Effects : Apply COSMO-RS to predict solvation free energies and solvent-dependent reaction outcomes .

Q. What experimental strategies are recommended for resolving contradictions in published thermodynamic data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Follow Cochrane guidelines to assess study heterogeneity (e.g., experimental conditions, purity criteria) and exclude non-peer-reviewed sources .

- Replication Studies : Reproduce key experiments (e.g., calorimetry for ΔHf) with standardized protocols (e.g., DSC at 10°C/min under N2) .

- Statistical Meta-Analysis : Apply weighted mean difference (WMD) models to reconcile divergent data, accounting for measurement uncertainties .

Q. What advanced kinetic analysis techniques are suitable for studying tautomeric equilibria in this compound systems?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Monitor rapid tautomerization (ms–s timescale) in DMSO/water mixtures at variable pH (2–12) .

- Isotopic Labeling : Use deuterated solvents (D2O) to track proton transfer pathways via 2H NMR .

- Variable-Temperature Studies : Fit Eyring plots to determine activation parameters (ΔH‡, ΔS‡) for tautomeric transitions .

Safety and Compliance

-

Handling Protocols :

-

Waste Disposal :

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.